molecular formula C5H4ClNO2 B3221098 2-Chloropyridine-3,4-diol CAS No. 1204295-69-1

2-Chloropyridine-3,4-diol

Cat. No.: B3221098
CAS No.: 1204295-69-1
M. Wt: 145.54 g/mol
InChI Key: ZKYWJBVJMNKTSP-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diol (CAS 1204295-69-1) is a versatile pyridine derivative valued in research as a key synthetic intermediate for developing novel bioactive molecules. Its structure, featuring both chloro and diol substituents on the pyridine ring, makes it a valuable scaffold for constructing more complex chemical entities, particularly in pharmaceutical and agrochemical discovery . This compound serves as a crucial precursor in the synthesis of various heterocyclic systems. Notably, derivatives of 2-chloropyridine have been extensively studied for their potential to create novel compounds with significant antitumor properties. Research indicates that such structures can act as potential telomerase inhibitors, an important target in cancer therapy . Furthermore, the 1,3,4-oxadiazole moiety, which can be derived from carboxylic acid precursors, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The presence of the chlorine atom at the 2-position of the pyridine ring is particularly reactive, facilitating nucleophilic substitution reactions that are fundamental to diversifying the molecular structure . Key Specifications: • CAS Number: 1204295-69-1 • Molecular Formula: C5H4ClNO2 • Molecular Weight: 145.54 g/mol • Storage: Store in an inert atmosphere at 2-8°C Safety Information: This compound is labeled with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-hydroxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWJBVJMNKTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672353
Record name 2-Chloro-3-hydroxypyridin-4(1H)-one
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Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-69-1
Record name 2-Chloro-3,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-hydroxypyridin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID10672353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloropyridine 3,4 Diol and Its Congeners

Regioselective Functionalization Approaches for the Pyridine (B92270) Core

Functionalizing a pre-formed pyridine ring is a common strategy. However, achieving specific substitution at the C-3 and C-4 positions, especially in the presence of a C-2 chloro substituent, requires precise control over the reaction conditions and reagents.

Directed Metalation Strategies and Selectivity Control

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu In the context of 2-chloropyridine (B119429), the chloro group can act as a directing metalating group (DMG), guiding deprotonation to the adjacent C-3 position.

The reaction of 2-chloropyridine with strong lithium amide bases, such as lithium diisopropylamide (LDA), typically results in exclusive metalation at the C-3 position. nih.govrsc.org This chemoselectivity is crucial, as the use of alkyllithium reagents like n-BuLi can lead to nucleophilic addition at the C-6 position or loss of the chlorine atom. nih.gov The resulting 3-lithio-2-chloropyridine intermediate can then be trapped with various electrophiles to introduce a substituent at the C-3 position.

BaseSubstratePosition of MetalationOutcomeReference(s)
LDA2-ChloropyridineC-3Exclusive ortho-metalation nih.govrsc.org
n-BuLi-LiDMAE2-ChloropyridineC-6Unprecedented C-6 lithiation nih.gov
LDA3-Halopyridinesortho to HalogenRegioselective lithiation researchgate.net

While DoM effectively functionalizes the C-3 position, subsequent introduction of a hydroxyl group at C-4 remains a challenge. A multi-step sequence would be required, potentially involving a second directed metalation if a suitable directing group is installed at C-3, or through other functional group interconversions.

A related strategy that allows for functionalization at different positions is the "halogen dance" reaction. scribd.comclockss.orgresearchgate.net This base-catalyzed halogen migration can be used on dihalopyridines to move a halogen atom to a thermodynamically more stable position, which can then be functionalized. For instance, treatment of 2-chloro-3-bromopyridine with LDA can induce a halogen dance, potentially creating a pathway to 4-functionalized 2-chloropyridines. nih.gov

Chemo- and Regioselective Hydroxylation Techniques

Directly introducing two adjacent hydroxyl groups onto a 2-chloropyridine core with high regioselectivity is a formidable task using traditional chemical methods. However, advanced enzymatic and photochemical approaches offer potential solutions.

One of the most direct routes is through biocatalysis. The enzyme Toluene Dioxygenase (TDO) has been shown to catalyze the cis-dihydroxylation of 2-chloropyridine at the 3,4-bond. nih.gov This reaction forms an unstable diol intermediate that can be further processed. This chemoenzymatic method provides a direct pathway to the desired 3,4-diol structure, although the stability of the product may be a concern. nih.govresearchgate.net

Chemical methods for hydroxylation often involve the use of pyridine N-oxides, which activate the pyridine ring for further reactions. While selective C-2 and C-4 hydroxylation methods are more common, strategies for C-3 hydroxylation are emerging. A patented process describes the preparation of 2-chloro-3-hydroxypyridine (B146414) by reacting 3-hydroxypyridine (B118123) with sodium hypochlorite (B82951) in an aqueous medium. googleapis.comgoogle.com This product could serve as a key precursor for the subsequent introduction of a hydroxyl group at the C-4 position.

Another strategy involves the deprotection of suitably protected precursors. A general method for the preparation of pyridine-3,4-diols involves the deprotection of 3-alkoxypyridin-4-ol derivatives. beilstein-journals.orgnih.gov These precursors can be synthesized through multi-step sequences. The choice of protecting group is critical for a successful deprotection to yield the final diol.

MethodSubstrateKey Reagent/CatalystProductReference(s)
Biocatalysis2-ChloropyridineToluene Dioxygenase (TDO)2-Chloro-cis-3,4-dihydroxypyridine nih.govresearchgate.net
Chemical Chlorination3-HydroxypyridineSodium Hypochlorite2-Chloro-3-hydroxypyridine googleapis.comgoogle.com
Deprotection3-Alkoxypyridin-4-olH₂, Pd/C or BBr₃ or TFAPyridine-3,4-diol (B75182) beilstein-journals.orgnih.gov

Halogenation and Dehalogenation Protocols for Pyridinols

Halogenation and dehalogenation reactions are fundamental transformations in the synthesis of pyridinols. Introducing halogen atoms provides synthetic handles for further functionalization, such as cross-coupling reactions, while dehalogenation can be used to remove auxiliary groups or in the final steps of a synthesis.

Direct electrophilic halogenation of the electron-deficient pyridine ring is often difficult and requires harsh conditions. More sophisticated methods rely on pre-functionalization. For instance, after obtaining a pyridine-3,4-diol, the hydroxyl groups can be converted into better leaving groups, such as triflates or nonaflates. beilstein-journals.org These activated intermediates can then undergo palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Convergent Synthetic Routes and Precursor Design

Convergent strategies aim to construct the pyridine ring from simpler acyclic precursors, incorporating the desired functional groups during the ring-forming process. These methods can be more efficient than linear sequences involving functionalization of a pre-existing ring.

Ring-Closing and Annulation Reactions for Pyridine Core Formation

Various annulation strategies have been developed for the synthesis of highly substituted pyridines. These methods involve the reaction of two or more components that together provide the atoms necessary to form the six-membered ring.

A flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been reported for the synthesis of highly substituted pyridin-4-ol derivatives. chim.it By carefully selecting the starting materials, it may be possible to construct a pyridine ring bearing the necessary substituents that could lead to 2-chloropyridine-3,4-diol. For example, using a nitrile with a potential chlorine source and an allene (B1206475) that provides a protected hydroxyl group at the C-3 position could be a viable, albeit unexplored, strategy.

Another approach involves the transformation of other heterocyclic systems. The synthesis of pyridines from furfural, a readily available biomass-derived platform molecule, has been investigated. stackexchange.com Such routes typically yield 3-hydroxypyridines, which could then be further functionalized. stackexchange.comresearchgate.net

Multicomponent Reactions in Halogenated Pyridinediol Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR used for pyridine synthesis. frontiersin.orgnih.govacsgcipr.org

While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to design a potential synthetic route. This would involve identifying three or four simple, acyclic precursors that could assemble to form the target molecule. A hypothetical MCR could involve a β-ketoester, an aldehyde equivalent, a source of ammonia, and a component that introduces the chloro and diol functionalities. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Stereochemical Considerations in Analogous Chiral Pyridine Derivatives

While specific studies on the stereoselective synthesis of this compound are not extensively documented, the broader field of asymmetric synthesis of chiral pyridine derivatives offers significant insights into the methodologies that could be adapted for this purpose. The introduction of chirality into the pyridine ring, particularly for analogues bearing multiple stereocenters like hydroxylated derivatives, is a considerable synthetic challenge.

The catalytic asymmetric synthesis of chiral pyridines is a frontier in organic chemistry. nih.gov The Lewis basicity of the pyridine nitrogen can often lead to catalyst deactivation, complicating the development of efficient stereoselective methods. nih.gov However, a number of strategies have been developed to overcome these challenges. One prominent approach is the asymmetric dearomatization of the pyridine ring, which allows for the stereocontrolled installation of substituents. chinesechemsoc.org This can be achieved through nucleophilic addition to N-activated pyridinium (B92312) salts, where the use of chiral auxiliaries or chiral catalysts can direct the stereochemical outcome. acs.org For instance, organocatalytic approaches using quinine-derived squaramide or isothiourea catalysts have shown success in the enantioselective synthesis of tetrahydropyridines and 1,4-dihydropyridines, respectively. rsc.orgnih.gov

The synthesis of polyhydroxylated piperidines, which are reduced congeners of dihydroxypyridines, provides a valuable model for the stereocontrolled synthesis of compounds analogous to this compound. Methodologies such as regioselective aminohydroxylation and diastereoselective dihydroxylation are employed to install multiple stereocenters with high levels of control. researchgate.net These strategies often rely on substrate control or the use of chiral reagents and catalysts to achieve the desired stereochemistry.

Another key strategy involves the catalytic asymmetric functionalization of pre-existing pyridine rings. This can include asymmetric reductions of pyridyl ketones, enantioselective additions to alkenyl pyridines, and catalytic asymmetric cross-coupling reactions. nih.gov The use of chiral ligands in combination with transition metal catalysts, such as copper, rhodium, or iridium, is central to many of these transformations, enabling high levels of enantioselectivity. nih.govacs.org For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines has been achieved with the assistance of a Lewis acid to enhance reactivity. acs.org

A summary of representative catalytic asymmetric methods applicable to the synthesis of chiral pyridine derivatives is presented in the table below.

Asymmetric MethodCatalyst/ReagentType of Chiral ProductReference
Catalytic Asymmetric AdditionChiral Brønsted AcidEnantioenriched Pyridine Derivatives nih.gov
Asymmetric DearomatizationChiral N,N′-dioxide/Metal ComplexesChiral Polycyclic N-heterocycles chinesechemsoc.org
Organocatalytic DearomatizationIsothiourea Catalyst (e.g., (R)-BTM)Enantioenriched 1,4-Dihydropyridines rsc.org
Organocatalytic Domino ReactionQuinine-derived SquaramideTetrahydropyridines with 3 stereocenters nih.gov
Asymmetric AminohydroxylationChiral Ligand/Osmium TetroxidePolyhydroxypiperidines researchgate.net

These methodologies underscore the potential pathways for the future development of stereoselective syntheses of this compound and its chiral analogues, which would be crucial for investigating their stereochemistry-dependent biological activities.

Sustainable and Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of functionalized pyridines is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. nih.gov For a molecule like this compound, the application of these principles can lead to more sustainable synthetic routes.

One of the cornerstones of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. ijarsct.co.in Pyridine and its derivatives can sometimes act as solvents themselves, offering a dual role that can simplify reaction setups. biosynce.com The development of reactions in water or other green solvents is a key area of research. Furthermore, techniques like mechanochemistry, which uses mechanical force to drive reactions, can eliminate the need for bulk solvents altogether. ijarsct.co.in

The use of efficient catalytic systems is another central tenet of green chemistry. This includes the development of reusable heterogeneous catalysts and the use of earth-abundant and non-toxic metals. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org Ionic liquids have also emerged as promising green reaction media and catalysts for pyridine synthesis, as they are often non-volatile and can be recycled. benthamscience.com Their tunable properties allow for the optimization of reaction conditions to improve yields and selectivity. benthamscience.com

Atom economy is maximized through the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, minimizing waste. nih.gov Several green MCRs for the synthesis of highly functionalized pyridines have been reported, often employing green catalysts and solvents. nih.gov

Energy efficiency is another important consideration. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. nih.gov This technique can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

The table below summarizes key green chemistry approaches applicable to the synthesis of pyridine derivatives.

Green Chemistry PrincipleApproachAdvantagesReference(s)
Safer Solvents & AuxiliariesUse of water, ionic liquids, or solvent-free conditionsReduced toxicity and environmental pollution, easier product separation, catalyst recycling ijarsct.co.inbiosynce.combenthamscience.com
CatalysisUse of reusable heterogeneous catalysts (e.g., FeCl3), biocatalystsReduced waste, milder reaction conditions, high selectivity ijarsct.co.inrsc.org
Atom EconomyMulticomponent reactions (MCRs)Minimized waste, increased efficiency, reduced number of synthetic steps nih.govnih.gov
Energy EfficiencyMicrowave-assisted synthesis, mechanochemistryReduced reaction times, lower energy consumption, often higher yields nih.govijarsct.co.in
Use of Renewable FeedstocksDevelopment of synthetic routes from biomassReduced reliance on fossil fuels, increased sustainability ijarsct.co.in

By incorporating these sustainable and green chemistry principles, the synthesis of this compound and its congeners can be made more environmentally friendly, economically viable, and safer.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Chloropyridine 3,4 Diol

Nucleophilic Aromatic Substitution Pathways at the C2-Chloro Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a hallmark of halopyridines, particularly those with the halogen at an activated position (C2 or C4) relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density at the C2 and C4 positions, making them electrophilic and thus prime targets for nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride), leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the reaction's progress. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The kinetics of SNAr reactions on 2-chloropyridine (B119429) derivatives are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. Generally, stronger nucleophiles and polar aprotic solvents accelerate the reaction. The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the 2-chloropyridine substrate and the nucleophile.

Table 1: Hypothetical Kinetic Data for the Reaction of 2-Chloropyridine Derivatives with a Nucleophile

2-Chloropyridine DerivativeSubstituent(s)Relative Rate Constant (k_rel)
2-ChloropyridineNone1.0
2-Chloro-5-nitropyridine5-NO₂ (electron-withdrawing)>1000
2-Chloro-5-methylpyridine5-CH₃ (electron-donating)<1
2-Chloropyridine-3,4-diol3,4-(OH)₂ (mixed effects)Expected to be <1

This table is illustrative and based on general principles of SNAr reactions. The actual relative rate for this compound would require experimental determination.

In polysubstituted pyridines, the position of nucleophilic attack is governed by the electronic and steric effects of the substituents. For this compound, the primary site of nucleophilic attack is expected to be the C2 position, leading to the displacement of the chloride ion. The diol moiety at the C3 and C4 positions can influence the regioselectivity in several ways.

The hydroxyl groups can engage in hydrogen bonding with the incoming nucleophile or the solvent, potentially altering the reaction pathway. Electronically, the hydroxyl groups are ortho/para-directing for electrophilic aromatic substitution due to their electron-donating resonance effect. In the context of nucleophilic aromatic substitution, this resonance donation would destabilize the negative charge of the Meisenheimer intermediate if the attack were to occur at other positions, thus reinforcing the preference for attack at C2.

Reaction conditions also play a critical role. The choice of solvent can influence the solubility of the reactants and the stability of the transition state. The temperature is another important factor; higher temperatures are often required to overcome the activation energy barrier, especially for less reactive substrates or weaker nucleophiles.

Transformations of the Diol Moiety

The 3,4-diol functionality of this compound offers a rich platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can be broadly categorized into oxidation, reduction, and cyclization reactions.

The selective oxidation of one or both hydroxyl groups of the diol can lead to the formation of hydroxy ketones, diketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Achieving selectivity can be challenging due to the similar reactivity of the two hydroxyl groups. However, methods employing protecting groups or catalyst-controlled oxidations can be utilized. For instance, one hydroxyl group could be selectively protected, allowing for the oxidation of the other, followed by deprotection.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)
Mild (e.g., PCC, DMP)2-Chloro-3-hydroxy-4-pyridone, 2-Chloro-4-hydroxy-3-pyridone
Strong (e.g., KMnO₄, CrO₃)Ring cleavage products

The reduction of the diol moiety is less common but could be achieved under forcing conditions, potentially leading to the corresponding chloropyridine. However, the pyridine ring itself is susceptible to reduction under certain conditions, which could lead to a mixture of products. Selective reduction of the pyridine ring while preserving the diol is also a possibility with specific catalytic systems.

The proximate positioning of the two hydroxyl groups in this compound makes it an ideal substrate for cyclization reactions. By reacting the diol with bifunctional electrophiles, a variety of heterocyclic rings can be fused to the pyridine core. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate, while reaction with a boronic acid could form a cyclic boronate ester. These cyclization reactions can serve to protect the diol functionality or to introduce new structural motifs with potentially interesting biological or material properties.

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, the electrophile is typically directed to the C3 and C5 positions (meta to the nitrogen).

In the case of this compound, the directing effects of the chloro and diol substituents must be considered. The chlorine atom is a deactivating group but is ortho/para-directing. The hydroxyl groups are strongly activating and ortho/para-directing. The interplay of these directing effects will determine the position of electrophilic attack.

The powerful activating and ortho/para-directing effect of the hydroxyl groups would likely dominate. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the hydroxyl groups. Given the substitution pattern, the most likely position for electrophilic attack would be C5, which is ortho to the C4-hydroxyl and para to the C3-hydroxyl (if considering the tautomeric pyridone form), and also meta to the deactivating chloro group. The C6 position is also a possibility, being ortho to the C-5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Directing Influence
Nitrating Mixture (HNO₃/H₂SO₄)2-Chloro-5-nitropyridine-3,4-diolOH groups direct to C5
Bromine (Br₂)2-Chloro-5-bromopyridine-3,4-diolOH groups direct to C5
Sulfonating Mixture (SO₃/H₂SO₄)This compound-5-sulfonic acidOH groups direct to C5

It is important to note that the strongly acidic conditions often employed for EAS reactions could lead to protonation of the pyridine nitrogen, further deactivating the ring and potentially altering the regiochemical outcome.

Theoretical and Experimental Studies on Regioselectivity

The regioselectivity of reactions involving this compound is a critical aspect of its chemical reactivity, dictating the positional outcome of its transformations. Both theoretical and experimental studies on related substituted pyridines provide insights into the factors governing the regioselectivity of this compound. The interplay of electronic effects from the chloro, hydroxyl, and pyridine nitrogen atoms, along with steric considerations, directs the course of electrophilic and nucleophilic substitution reactions.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, are instrumental in predicting the most likely sites for chemical attack. rsc.org For pyridine derivatives, the electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic substitution, while directing nucleophiles to the 2- and 4-positions. In the case of this compound, the presence of two hydroxyl groups, which are activating ortho-, para-directing groups, and a deactivating chloro group at the 2-position, creates a complex regiochemical landscape.

Computational models can predict the relative energies of possible intermediates formed during a reaction, thereby indicating the most favorable reaction pathway. For instance, in electrophilic aromatic substitution, the stability of the sigma complex (arenium ion) at different positions on the pyridine ring would be calculated. It is anticipated that the hydroxyl groups at the 3- and 4-positions would strongly influence the outcome, likely directing incoming electrophiles to the positions ortho and para to them, while considering the deactivating effect of the chloro group and the pyridine nitrogen.

Experimental studies on the functionalization of substituted pyridines corroborate these theoretical predictions. For example, studies on the regioselective functionalization of 2-chloropyridines have shown that the 2-chloro substituent can have a significant impact on the regioselectivity of reactions compared to unsubstituted pyridines. mdpi.com The precise outcome of a reaction is often dependent on the nature of the reagent and the reaction conditions.

The table below summarizes the predicted regioselectivity for different types of reactions based on the electronic properties of the substituents in this compound, extrapolated from studies on analogous compounds.

Reaction TypePredicted Major Regioisomer(s)Influencing Factors
Electrophilic Aromatic SubstitutionSubstitution at C-5 and/or C-6- Activating effect of -OH groups at C-3 and C-4. - Directing effect of -OH groups to ortho and para positions. - Deactivating effect of the chloro group and pyridine nitrogen.
Nucleophilic Aromatic SubstitutionSubstitution at C-2 or C-6- Activation of the ring towards nucleophilic attack by the pyridine nitrogen. - The chloro group at C-2 is a potential leaving group. - The hydroxyl groups may be deprotonated to further activate the ring.

It is important to note that these are predictions based on general principles and data from related compounds. Experimental verification is necessary to definitively determine the regioselectivity of reactions for this compound.

Tautomeric Equilibria of this compound and its Derivatives

Tautomerism is a significant phenomenon in hydroxypyridines, where the molecule can exist in equilibrium between a hydroxy (enol) form and a keto (pyridone) form. researchgate.net For this compound, several tautomeric forms are possible due to the presence of two hydroxyl groups. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring.

The potential tautomeric equilibria for this compound are depicted below:

Dihydroxy form: The structure as named, with hydroxyl groups at positions 3 and 4.

Keto-enol forms: Where one of the hydroxyl groups has tautomerized to a carbonyl group, resulting in a pyridone structure. This can occur at either the 3- or 4-position.

Diketo form: Where both hydroxyl groups have tautomerized to yield a dione (B5365651) structure.

Experimental techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, are pivotal in identifying the predominant tautomeric form in different states. rsc.org In solution, the solvent polarity plays a crucial role; polar solvents often favor the more polar pyridone tautomers due to better solvation. wuxibiology.com

Computational analysis, using methods like DFT, complements experimental findings by providing quantitative estimates of the relative energies of the different tautomers in both the gas phase and in solution. researchgate.net These calculations can also elucidate the energy barriers for the interconversion between tautomers.

For dihydroxypyridines, the equilibrium can be complex. The table below presents a hypothetical summary of the expected predominant tautomeric forms of this compound in different environments, based on studies of similar molecules.

EnvironmentPredominant Tautomeric Form(s)Rationale
Gas PhaseDihydroxy formGenerally, the aromatic hydroxy form is more stable in the absence of solvent stabilization.
Non-polar SolventDihydroxy form and potentially some keto-enol formsLimited solvation favors the less polar dihydroxy form.
Polar Protic SolventKeto-enol and/or Diketo formsHydrogen bonding with the solvent can stabilize the more polar pyridone tautomers.
Crystalline Solid StateDependent on crystal packing forcesThe tautomeric form that allows for the most stable crystal lattice through intermolecular interactions will be favored.

The presence of the electron-withdrawing chloro group at the 2-position can also influence the tautomeric equilibrium by affecting the acidity of the hydroxyl protons and the basicity of the pyridine nitrogen.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the structure, properties, and reactivity of this compound. The presence of two hydroxyl groups and a pyridine nitrogen atom allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the adjacent hydroxyl groups at the 3- and 4-positions, and potentially between the hydroxyl group at the 3-position and the pyridine nitrogen, or the hydroxyl group at the 4-position and the chloro group at the 2-position (though the latter is less likely to be a strong interaction). The formation of a stable intramolecular hydrogen bond can influence the molecule's conformation and its acidity/basicity. jchemrev.comrsc.org

Intermolecular hydrogen bonding is expected to be extensive, particularly in the solid state. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. libretexts.org The specific hydrogen bonding patterns will dictate the crystal packing of the molecule. nih.gov

The table below outlines the potential hydrogen bonding interactions involving this compound.

Type of Hydrogen BondDonorAcceptorSignificance
Intramolecular-OH at C-3-OH at C-4Can influence molecular conformation and reactivity.
Intramolecular-OH at C-3Pyridine NMay affect the basicity of the nitrogen atom.
Intermolecular-OHPyridine NA common and strong hydrogen bonding motif in hydroxypyridines.
Intermolecular-OH-OHLeads to the formation of dimers or larger aggregates.
Intermolecular-OHClWeaker interaction that may contribute to crystal packing.

The strength and prevalence of these hydrogen bonds can be investigated using techniques like X-ray diffraction for the solid state and NMR spectroscopy for solutions.

Metal Chelation Chemistry and Ligand Properties

The 3,4-diol arrangement on the pyridine ring of this compound makes it an excellent candidate as a chelating ligand for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate binding site, coordinating to a metal center to form a stable five-membered chelate ring. The pyridine nitrogen can also participate in coordination, potentially allowing the ligand to act in a tridentate fashion.

The chelating properties of dihydroxypyridines are well-documented, with applications in areas such as medicinal chemistry and materials science. The affinity and selectivity of this compound for different metal ions will depend on factors such as the size and charge of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of the chloro substituent.

The formation of metal complexes can significantly alter the chemical and physical properties of both the ligand and the metal ion. For example, the color, solubility, and redox potential of the resulting complex can be tuned by the choice of the metal.

The table below provides a summary of the expected coordination chemistry of this compound with various metal ions, based on the behavior of similar ligands.

Metal IonExpected Coordination ModePotential Complex GeometryNotes
Transition Metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺)Bidentate (O,O⁻) or Tridentate (N,O,O⁻)Octahedral, Square Planar, or TetrahedralThe geometry will depend on the metal ion's preferred coordination number and the stoichiometry of the complex.
Lanthanides (e.g., La³⁺, Eu³⁺)Bidentate (O,O⁻) or Tridentate (N,O,O⁻)Higher coordination numbers (e.g., 8 or 9) are common.The chloro group may influence the electronic properties of the complex.
Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺)Bidentate (O,O⁻)Coordination is possible, though typically weaker than with transition metals.The stability of the complex will be pH-dependent.

The study of the metal complexes of this compound would involve their synthesis and characterization using techniques such as elemental analysis, mass spectrometry, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction. The stability constants of the complexes in solution can be determined by potentiometric or spectrophotometric titrations.

Advanced Spectroscopic and Computational Characterization of 2 Chloropyridine 3,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for determining the solution-state structure of 2-Chloropyridine-3,4-diol.

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be required. This would involve identifying the chemical shifts for each unique hydrogen and carbon atom in the molecule. The coupling constants (J-values) between adjacent protons would provide crucial information about the connectivity of the pyridine (B92270) ring. For this compound, one would expect to observe distinct signals for the two aromatic protons and the two hydroxyl protons. The ¹³C NMR spectrum would show five distinct signals corresponding to the carbon atoms of the pyridine ring.

Table 1: Predicted NMR Data for this compound (Theoretical) (Note: This table is a theoretical representation and is not based on experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5 Data not available -
H6 Data not available -
OH (C3) Data not available -
OH (C4) Data not available -
C2 - Data not available
C3 - Data not available
C4 - Data not available
C5 - Data not available

The orientation of the hydroxyl groups and any potential intramolecular hydrogen bonding could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Dynamic NMR studies could also be employed to study tautomeric equilibria, as dihydroxypyridines can exist in different tautomeric forms. tandfonline.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy would provide a "molecular fingerprint" of this compound by probing its vibrational modes. Key vibrational bands would be expected for the O-H stretching of the hydroxyl groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching. A study on 5-chloro-2,3-dihydroxypyridine has identified characteristic bands for ν(NH) and ν(C=O) in its pyridone tautomer, which highlights the importance of considering tautomerism in vibrational analysis. tandfonline.com

Table 2: Expected Key Vibrational Bands for this compound (Theoretical) (Note: This table is a theoretical representation and is not based on experimental data.)

Functional Group Expected IR Frequency Range (cm⁻¹) Expected Raman Signal
O-H Stretch 3200-3600 Weak
Aromatic C-H Stretch 3000-3100 Strong
C=C / C=N Ring Stretch 1400-1600 Strong
C-O Stretch 1200-1300 Medium

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation patterns. The presence of a chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction would be the definitive method for determining the solid-state structure of this compound. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. Studies on other dihydropyridine (B1217469) derivatives have demonstrated the utility of X-ray crystallography in understanding their three-dimensional structures. bohrium.comresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly DFT, would be invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of this compound. These calculations could be used to:

Predict NMR chemical shifts and coupling constants.

Calculate vibrational frequencies to aid in the assignment of IR and Raman spectra.

Determine the relative energies of different conformers and tautomers.

Model the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Numerous studies have demonstrated the power of DFT in analyzing the properties of substituted pyridines. ias.ac.inresearcher.lifeijcce.ac.ir

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in predicting its geometry, electronic properties, and chemical reactivity.

Expected Research Findings: A typical DFT study would involve geometry optimization to find the most stable conformation of the molecule. From this optimized structure, various electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index could also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Hypothetical Data Table for DFT Analysis of this compound: This table is illustrative and not based on published experimental or computational data.

Parameter Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D
Chemical Hardness (η) 2.65

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in a solution, which is crucial for many of its potential applications.

Expected Research Findings: MD simulations can model the interactions between this compound and solvent molecules (e.g., water). This allows for the investigation of solvation structures, such as the formation of hydrogen bonds between the hydroxyl groups of the solute and the solvent. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also provide insights into the molecule's conformational dynamics and flexibility in different environments.

Hypothetical Data Table for MD Simulation Parameters of this compound in Water: This table is illustrative and not based on published experimental or computational data.

Parameter Description
Simulation Time 100 ns
Solvent Model TIP3P Water
Temperature 298 K
Pressure 1 atm

Derivatization and Functionalization Strategies for 2 Chloropyridine 3,4 Diol

Selective Derivatization of Hydroxyl Groups (Ethers, Esters, Acetals)

The two adjacent hydroxyl groups in 2-chloropyridine-3,4-diol are nucleophilic and can undergo reactions typical of alcohols, such as etherification, esterification, and acetal (B89532) formation. Selective derivatization is key to manipulating the molecule's properties and enabling subsequent reactions.

Ethers: Etherification of the hydroxyl groups can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. Due to the different electronic environments of the C3-OH and C4-OH, regioselective mono-alkylation may be possible by carefully controlling reaction conditions. Complete dietherification would yield 2-chloro-3,4-dialkoxypyridines.

Esters: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.gov This acylation serves not only to protect the hydroxyl groups but also to introduce functional handles for further modification. The choice of acylating agent can be tailored to achieve specific properties in the final product. researchgate.net

Acetals: The 1,2-diol arrangement of the hydroxyl groups is ideal for the formation of cyclic acetals. chemtube3d.comlibretexts.orglibretexts.org Reaction with an aldehyde or ketone under acidic conditions can form a five-membered dioxolane ring fused to the pyridine core. chemtube3d.comlibretexts.orglibretexts.org This strategy is a common method for protecting 1,2-diols, as acetals are stable in neutral to basic conditions but can be easily removed with aqueous acid. libretexts.org The formation of cyclic acetals is often kinetically and entropically favored over the formation of two separate acyclic acetals. chemtube3d.com

Table 1: Potential Derivatization Reactions of Hydroxyl Groups
Reaction TypeReagentsPotential ProductPurpose
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)2-Chloro-3,4-dimethoxypyridineProtection, Increase lipophilicity
EsterificationAcetic anhydride, Pyridine2-Chloropyridine-3,4-diyl diacetateProtection, Introduce functional handles
Cyclic Acetal FormationAcetone, Acid catalyst (e.g., p-TsOH)2-Chloro-2',2'-dimethyl- thieme-connect.comresearchgate.netdioxolo[4,5-c]pyridineProtection of the diol

Functional Group Interconversions at the C2-Chloro Position

The chlorine atom at the C2 position of the pyridine ring is activated towards both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, making it a prime site for introducing carbon and nitrogen substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring makes the C2-chloro substituent a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) moiety with aryl or vinyl boronic acids or their esters. It is a highly efficient method for creating C-C bonds and synthesizing biaryl compounds. thieme-connect.comacs.orgresearchgate.netmdpi.com Simple 2-chloropyridines react smoothly in Suzuki couplings, often catalyzed by palladium complexes like Pd(PPh₃)₄. thieme-connect.com

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the 2-chloropyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It provides a direct route to 2-alkynylpyridine derivatives. nih.govscirp.orgsemanticscholar.org

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling the 2-chloropyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a suitable ligand, and it has largely replaced harsher, traditional methods for synthesizing aryl amines. wikipedia.orgyufengchemicals.com Highly regioselective amination at the C2 position of dichloropyridines has been demonstrated. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)2-Aryl-pyridine-3,4-diol
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Alkynyl-pyridine-3,4-diol
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)2-Amino-pyridine-3,4-diol

The C2 position of pyridine is electron-deficient, facilitating nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com The attack of a nucleophile at this position generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the ring nitrogen atom, thus favoring the substitution. stackexchange.comresearchgate.net

Carbon Nucleophiles: Strong carbon nucleophiles, such as organolithium or Grignard reagents, can displace the chloride at the C2 position. However, these reactions often require careful control of conditions to avoid side reactions with the hydroxyl groups. Selective C4-alkylation of pyridines has been a challenge, often requiring pre-functionalization or blocking groups to direct the reaction. chemistryviews.orgnih.govnih.govnih.gov

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace the 2-chloro substituent. youtube.comwikipedia.org These reactions are often carried out at elevated temperatures and are a common method for synthesizing 2-aminopyridine (B139424) derivatives. youtube.comwikipedia.orgnih.gov The reaction proceeds through an addition-elimination mechanism, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.comresearchgate.net

Annulation and Fused Ring System Formation from this compound

The functional groups of this compound can be utilized to construct fused heterocyclic ring systems. The diol functionality is particularly suited for forming five- or six-membered rings. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate. Similarly, reaction with dielectrophiles like 1,2-dibromoethane (B42909) could yield a fused pyridodioxane ring system. The chloro group can also participate in cyclization reactions, for example, by intramolecular displacement by a nucleophile tethered to the C3 or C4 position.

Investigation of Biochemical Interactions and Mechanistic Insights of 2 Chloropyridine 3,4 Diol Strictly *in Vitro* and Mechanistic Focus

Biotransformation Pathways and Metabolite Elucidation (in vitro enzymatic systems)

The in vitro biotransformation of 2-Chloropyridine-3,4-diol is an area of scientific inquiry that, while not extensively documented for this specific compound, can be largely inferred from studies on structurally related molecules, namely 2-chloropyridine (B119429) and pyridine-3,4-diol (B75182). The primary enzymatic pathways likely involved in its metabolism include conjugation reactions and oxidative degradation.

One of the principal biotransformation routes for halogenated pyridines is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Research on various 2-chloropyridine derivatives has demonstrated that they undergo nucleophilic aromatic substitution where the chlorine atom is displaced by the thiol group of glutathione. nih.govresearchgate.net This reaction is influenced by the electronic properties of other substituents on the pyridine (B92270) ring, with electron-withdrawing groups generally facilitating the displacement of the chloride. nih.govresearchgate.net In the context of this compound, the hydroxyl groups would also influence the rate of this conjugation. The resulting metabolite would be a glutathionyl-pyridine-3,4-diol conjugate. The general mechanism for this biotransformation is presented in the following table:

Enzyme System Reaction Type Substrate Cofactor Putative Metabolite
Microsomal Glutathione S-Transferase 1 (MGST1)Nucleophilic Aromatic SubstitutionThis compoundGlutathione (GSH)S-(3,4-dihydroxypyridin-2-yl)glutathione

Another plausible metabolic pathway for this compound involves oxidative cleavage of the pyridine ring, a process observed in the microbial metabolism of pyridine-3,4-diol. researchgate.net In studies involving Agrobacterium sp., pyridine-3,4-diol is a substrate for a dioxygenase enzyme that catalyzes the cleavage of the pyridine ring between the C-2 and C-3 positions. researchgate.net This extradiol cleavage results in the formation of linear metabolites which are further processed in the cell. researchgate.net While this has been primarily observed in microbial systems, analogous enzymatic activities in mammalian hepatic microsomes could potentially metabolize this compound in a similar manner, leading to ring-opened products. The presence of the chlorine atom at the 2-position might, however, hinder this enzymatic reaction or lead to different cleavage products.

The following table summarizes the key enzymatic steps in this proposed oxidative pathway:

Enzyme System Reaction Type Substrate Cofactor Putative Intermediate Metabolites
Pyridine-3,4-diol Dioxygenase (or analogous mammalian enzyme)Oxidative Ring CleavageThis compoundO2Ring-opened chlorinated derivatives

It is important to note that the interplay between these two pathways—glutathione conjugation and oxidative degradation—would determine the metabolic fate of this compound in an in vitro setting. The relative rates of these reactions would likely depend on the specific enzymatic milieu (e.g., liver microsomes, S9 fractions) and the presence of necessary cofactors.

Design and Synthesis of Biochemical Probes and Research Tools

While specific biochemical probes derived directly from this compound are not extensively described in the literature, the broader class of 2-chloropyridine derivatives has been a fertile ground for the design and synthesis of molecules intended as research tools to probe biological systems. These compounds are often developed as inhibitors of specific enzymes or as ligands for receptors, thereby helping to elucidate biological pathways and mechanisms of disease.

The synthetic versatility of the 2-chloropyridine scaffold allows for the introduction of various functional groups and pharmacophores to modulate biological activity. For instance, derivatives of 2-chloropyridine have been synthesized and investigated as potential antitumor agents through the inhibition of enzymes like telomerase. nih.govnih.gov In these studies, the 2-chloropyridine moiety serves as a core structure to which other chemical motifs, such as 1,3,4-oxadiazoles or flavones, are appended. nih.govnih.gov The synthesis of these derivatives often involves nucleophilic substitution of the chlorine atom or cross-coupling reactions at other positions of the pyridine ring.

The general approach to synthesizing such research tools based on the 2-chloropyridine framework can be summarized in the following table, which provides examples of synthetic strategies and the resulting classes of research tools.

Starting Material Synthetic Strategy Appended Moiety Class of Research Tool Investigated Target
2-Chloropyridine derivativeMulti-step synthesis involving formation of a 1,3,4-oxadiazole (B1194373) ring1,3,4-OxadiazoleEnzyme InhibitorTelomerase
2-Chloropyridine derivativeSynthesis involving linkage to a flavone (B191248) structureFlavoneAntitumor AgentCancer cell lines

These examples highlight how the 2-chloropyridine core can be systematically modified to generate a library of compounds for biological screening. The design of these molecules is often guided by computational docking studies to predict their interaction with the active site of a target protein. nih.gov While these compounds are not "probes" in the sense of carrying a fluorescent or radioactive label for detection, they are invaluable research tools for studying enzyme function and for the initial stages of drug discovery. The principles used in the design and synthesis of these 2-chloropyridine derivatives could be readily applied to this compound to create more specific tools for biochemical research, potentially leveraging the hydroxyl groups for further functionalization or to enhance interaction with biological targets.

Advanced Applications of 2 Chloropyridine 3,4 Diol As a Chemical Building Block and Precursor

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of a chlorine atom and two hydroxyl groups on the pyridine (B92270) ring makes 2-Chloropyridine-3,4-diol a valuable starting material for the construction of elaborate heterocyclic systems. The chlorine atom can participate in nucleophilic substitution or cross-coupling reactions, while the diol functionality allows for the formation of new rings, such as dioxoles, or can be modified to introduce other functional groups.

While the potential for this compound to serve as a scaffold for combinatorial chemistry and the generation of chemical libraries is significant due to its multiple functionalization points, specific examples of its use in large-scale library synthesis are not extensively documented in publicly available research. Its utility is demonstrated in specific synthetic pathways, such as in the preparation of intermediates for potential pharmaceuticals. For instance, this compound has been utilized as a starting material in the synthesis of plasma kallikrein inhibitors. innospk.com In this context, the diol is reacted with dibromomethane (B42720) in the presence of a base to form a dioxole ring fused to the pyridine core. innospk.com This transformation is a critical step in building a more complex heterocyclic system.

The reaction can be summarized as follows:

Reactant 1Reactant 2ReagentsProduct
This compoundDibromomethaneCesium Carbonate (Cs2CO3), Dimethylformamide (DMF)4-Chloro- innospk.comnih.govdioxolo[4,5-c]pyridine

This interactive table summarizes the key components of the reaction described in patent WO2021257353A1. innospk.com

This reaction showcases the utility of this compound as a building block, where the diol functionality is selectively reacted to create a more complex, rigid scaffold that can be further elaborated.

There is currently no specific information available in the scientific literature detailing the use of this compound as an intermediate in the total synthesis of natural products.

Ligand Design in Catalysis and Coordination Chemistry

The design of ligands is a critical aspect of developing new catalysts and coordination complexes for a variety of chemical transformations. The presence of nitrogen and oxygen atoms in this compound suggests its potential as a chelating ligand for metal centers.

No specific research has been found that describes the synthesis or application of chiral or achiral ligands derived from this compound for the purpose of asymmetric catalysis.

There are no documented examples of coordination complexes formed from this compound being used in organometallic reactions based on the available search results.

Applications in Materials Science Research

The incorporation of functionalized heterocyclic units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, or specific binding capabilities. However, a review of the current scientific literature did not yield any studies on the application of this compound in materials science research.

Monomers for Functional Polymers and Dendrimers

While direct polymerization of this compound is not extensively documented in dedicated studies, its structure offers significant potential for incorporation into functional polymers and dendrimers through established polymerization techniques. The diol functionality is a classical precursor for step-growth polymerization, while the chloro-substituent provides a site for nucleophilic substitution or cross-coupling reactions.

The hydroxyl groups at the 3- and 4-positions can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form polyesters. Similarly, reaction with diisocyanates could yield polyurethanes. These reactions would incorporate the pyridyl moiety directly into the polymer backbone, potentially imparting properties such as thermal stability, altered solubility, and metal-coordinating capabilities.

Alternatively, the chloro group at the 2-position can be utilized. The reactivity of a chloro group on a pyridine ring is suitable for nucleophilic aromatic substitution (SNAr) reactions. This allows for the possibility of creating polymers by reacting this compound with a bis-nucleophile, or for grafting side chains onto a pre-formed polymer.

For dendrimer synthesis, this compound could serve as a branching unit. Dendrimers are highly branched, monodisperse macromolecules, and their synthesis relies on the stepwise addition of monomer units. The diol can be functionalized to create a branching point, for instance, by reaction with reagents that can subsequently be converted into new reactive sites for the next "generation" of the dendrimer to be built upon.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-monomer Example Linkage Formed Potential Polymer Backbone Feature
Polyester Terephthaloyl chloride Ester Rigid, aromatic
Polyether 1,4-Dibromobutane Ether Flexible, aliphatic

Components in Organic Electronic Materials and Optoelectronics (e.g., exciton (B1674681) blockers)

Pyridine-containing polymers and molecules have been investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring makes it a useful component in materials designed for electron transport.

This compound possesses a unique combination of electron-withdrawing features (the nitrogen atom and the chloro group) and electron-donating hydroxyl groups. This electronic push-pull characteristic could be exploited in the design of materials with specific optoelectronic properties. For instance, incorporating this moiety into a conjugated polymer could tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its charge injection/transport properties and its light-absorption/emission spectrum.

In the context of optoelectronics, materials that can act as "exciton blockers" are often required. These materials prevent excitons (bound electron-hole pairs) from reaching an electrode and dissociating non-radiatively, which would otherwise reduce the efficiency of a device like an OLED. Such materials typically have a large bandgap and high triplet energy levels. While specific research on this compound as an exciton blocker is not available, its derivatives, when incorporated into larger molecular or polymeric structures, could be tailored to possess these characteristics. The wide bandgap could be achieved by interrupting conjugation, and the high triplet energy is a known feature of some pyridinic structures.

Table 2: Hypothetical Optoelectronic Properties of Polymers Derived from this compound

Property Influencing Structural Feature Potential Application
Electron Transport Electron-deficient pyridine ring Electron Transport Layer (ETL) in OLEDs/OPVs
Tunable Bandgap Push-pull electronics (OH/Cl) Emitter or host material in OLEDs

Development of Agrochemical Precursors and Intermediates (Synthetic Aspects)

The chloropyridine framework is a cornerstone in the agrochemical industry, forming the structural basis for numerous herbicides, insecticides, and fungicides. agropages.comchempanda.comresearchgate.net 2-chloropyridine (B119429) and its derivatives are key intermediates in the synthesis of several commercial pesticides. scispace.comwikipedia.org For example, the organophosphate insecticide Chlorpyrifos is synthesized from a chlorinated pyridine derivative. nbinno.com

This compound represents a functionalized intermediate that could be used to synthesize novel agrochemicals. The synthetic strategy can exploit the differential reactivity of the functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic displacement by various nucleophiles, including amines, thiols, and alkoxides. nih.gov This reaction is a common step in the synthesis of many pesticides.

The diol functionality at the 3- and 4-positions offers further avenues for derivatization. These hydroxyl groups can be converted into ethers or esters, or they can be used to introduce other functional groups. This allows for the creation of a diverse library of compounds from a single starting material, which can then be screened for biological activity. For instance, etherification or esterification of the diol could be used to attach moieties known to enhance pesticidal efficacy or to modify the compound's physical properties, such as its solubility and environmental persistence.

A plausible synthetic approach would involve the initial displacement of the chloro group with a suitable nucleophile, followed by the derivatization of the diol. Alternatively, the diol could be protected, the chloro group reacted, and then the protecting groups removed to allow for further modification at the hydroxyl positions. This stepwise functionalization provides precise control over the final molecular structure.

Table 3: Key Synthetic Transformations for Agrochemical Development from this compound

Reaction Type Reagent Example Functional Group Modified Resulting Moiety
Nucleophilic Aromatic Substitution 4-Aminophenol Chloro Substituted aminopyridine
Etherification Methyl iodide / Base Diol Dimethoxy-pyridine
Esterification Acetyl chloride Diol Diacetoxy-pyridine

Future Research Directions and Emerging Challenges for 2 Chloropyridine 3,4 Diol Studies

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly benchmarked by its environmental compatibility and efficiency. For 2-Chloropyridine-3,4-diol, future research must prioritize the development of green and sustainable synthetic routes that improve upon classical methods, which may involve harsh conditions or generate significant chemical waste. nih.govresearchgate.net Key areas of focus will include the adoption of microwave-assisted organic synthesis (MAOS), flow chemistry, and biocatalysis to reduce reaction times, minimize energy consumption, and improve safety profiles. nih.govrasayanjournal.co.in

Researchers are challenged to design pathways that maximize atom economy, utilize renewable feedstocks, and employ environmentally benign solvents. researchgate.netresearchgate.net Methodologies such as C-H activation could provide more direct routes to functionalized derivatives, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. The integration of heterogeneous catalysts that can be easily recovered and recycled represents another critical avenue for making the synthesis of this compound and its analogs both economically and ecologically viable. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
MetricConceptual Traditional ApproachPotential Sustainable Approach
Starting MaterialsPetroleum-derived precursorsBiomass-derived feedstocks
SolventsChlorinated solvents (e.g., Dichloromethane)Green solvents (e.g., Water, Ethanol, Supercritical CO₂)
Energy InputProlonged heating under refluxMicrowave irradiation or Flow reactor (reduced time)
CatalysisStoichiometric hazardous reagentsRecyclable heterogeneous catalyst or Biocatalyst (enzyme)
Atom EconomyModerateHigh (e.g., via multicomponent reactions)
Waste GenerationSignificant hazardous wasteMinimized, with biodegradable byproducts

Exploration of Unconventional Reactivity Patterns and Transformations

The electronic landscape of this compound—defined by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the chlorine atom, alongside the electron-donating diol groups—suggests a rich and complex reactivity profile that remains largely untapped. Future work should venture beyond predictable transformations to explore unconventional reactivity. A primary challenge is achieving site-selective functionalization. While the pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, directing reactions to a specific carbon atom, particularly the remote C4 or C5 positions, requires novel strategies. unimi.itnih.govchemrxiv.org

Research into late-stage functionalization, employing modern techniques like photoredox catalysis or transition-metal-catalyzed C-H activation, could unlock pathways to novel derivatives that are otherwise inaccessible. nih.govbohrium.com Another fascinating avenue is to explore the cooperative reactivity between the chloro-, hydroxyl-, and pyridine moieties. For example, intramolecular cyclization reactions could be designed to generate novel fused heterocyclic systems. Understanding and controlling the tautomeric equilibria of the diol system and leveraging it to influence reactivity presents another sophisticated challenge.

Table 2: Potential Unconventional Transformations for this compound
Transformation TypePotential Reagents/CatalystsHypothetical Product ClassResearch Goal
Regioselective C5-H ArylationPd(OAc)₂, directing group, Aryl halide5-Aryl-2-chloropyridine-3,4-diolsAccessing novel substitution patterns
Photoredox-Mediated AlkylationIridium or Ruthenium photocatalyst, Alkyl radical precursorC-Alkylated pyridine derivativesExploring radical-based functionalization
Intramolecular O-Arylation/CyclizationCopper catalyst, BaseFused dihydrofurano[2,3-b]pyridinesSynthesis of novel bicyclic heterocycles
Diol-Directed MetalationOrganolithium or organosodium base, Lewis acidSite-specific organometallic intermediatesOvercoming innate pyridine reactivity

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to studying this compound. nih.gov These computational tools can dramatically accelerate the discovery and optimization of derivatives by navigating the vast chemical space with high efficiency. auctoresonline.org Future research should leverage ML models to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. scispace.comresearchgate.net These models can predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, stability) of virtual libraries of compounds based on the this compound scaffold, thereby prioritizing synthetic efforts on the most promising candidates.

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) or Reinforcement Learning (RL) algorithms, can be employed for the de novo design of novel molecules. nih.gov By providing the model with a desired set of properties, it can generate entirely new structures built around the core scaffold, optimized for specific functions. AI can also be applied to synthetic planning, predicting reaction outcomes, and optimizing conditions to improve yields and reduce the number of failed experiments.

Table 3: Applications of AI/ML in this compound Research
AI/ML TechniqueSpecific ApplicationObjective
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of derivatives against a specific target.Identify key structural features for potency and guide lead optimization.
Generative Models (e.g., GANs, VAEs)Designing novel molecules with desired ADMET properties.Explore new chemical space and create patentable new chemical entities.
Reinforcement Learning (RL)Optimizing synthetic routes for higher yield and sustainability.Reduce experimental cost and environmental impact of synthesis.
Graph Neural Networks (GNNs)Predicting quantum mechanical properties or reaction selectivity.Gain deeper insight into molecular behavior without costly computations.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deep understanding of the reaction mechanisms, dynamic behavior, and transient intermediates involved in the transformations of this compound is crucial for its rational development. While standard spectroscopic methods like NMR and IR are essential for structural elucidation of stable products, they are often insufficient for capturing fleeting, low-concentration species that dictate reaction pathways. researchgate.netkhanacademy.org

Future studies must employ a suite of advanced characterization techniques. For example, in situ and rapid-injection NMR spectroscopy can provide real-time snapshots of a reaction in progress, allowing for the direct observation of intermediates. nih.govyoutube.com Transient absorption spectroscopy, with its femtosecond to microsecond time resolution, is perfectly suited for studying the excited states and short-lived radicals that may be involved in photochemical reactions. sustainability-directory.com Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled with tandem MS, can be used to detect and structurally characterize reactive intermediates by gently ionizing them from the reaction mixture. iitm.ac.in These sophisticated methods will be indispensable for building a complete mechanistic picture of the compound's reactivity.

Table 4: Advanced Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation ProvidedHypothetical Application for this compound
2D NMR (COSY, HSQC, HMBC)Through-bond atomic connectivity (H-H, C-H).Unambiguous structure determination of complex derivatives.
Transient Absorption SpectroscopyKinetics and spectra of excited states and radical ions.Studying the mechanism of a photocatalyzed C-H functionalization reaction.
In Situ FT-IR SpectroscopyReal-time monitoring of functional group transformations.Tracking the formation and consumption of a ketene intermediate.
Tandem Mass Spectrometry (MS/MS)Structural information of ions through fragmentation patterns.Characterizing a short-lived organometallic complex in a cross-coupling reaction.

Multidisciplinary Approaches for Elucidating Complex Molecular Phenomena

The challenges and opportunities presented by this compound are too complex to be addressed by a single scientific discipline. Future breakthroughs will be driven by multidisciplinary approaches that integrate expertise from synthetic chemistry, computational modeling, materials science, and chemical biology. drugdiscoverytrends.comnih.gov A synergistic approach where experimental findings inform and validate computational models, and where theoretical predictions guide experimental design, will be paramount. researchgate.netmdpi.com

Collaborations between synthetic chemists and materials scientists could explore the incorporation of this compound as a functional monomer in polymers or as a building block in metal-organic frameworks (MOFs), leveraging its hydrogen-bonding and metal-coordinating capabilities. In parallel, partnerships with computational chemists using Density Functional Theory (DFT) can elucidate reaction mechanisms and predict electronic properties. mdpi.com Teaming up with chemical biologists and pharmacologists will be essential to screen for biological activity, identify cellular targets, and understand the molecule's mechanism of action, thereby bridging the gap from fundamental chemistry to potential applications. bioengineer.orgresearchgate.net

Table 5: Framework for a Multidisciplinary Research Project
Research QuestionDisciplines InvolvedContribution of Each Discipline
Can this compound derivatives be developed as novel enzyme inhibitors?Synthetic Chemistry Design and synthesize a focused library of derivatives with diverse functional groups.
Computational Biology Perform molecular docking simulations to predict binding modes and affinities to target enzymes. Use AI to prioritize candidates.
Biochemistry Conduct in vitro enzymatic assays to determine inhibitory potency and mechanism of action for synthesized compounds.
Structural Biology Attempt to obtain a co-crystal structure of the most potent inhibitor bound to the enzyme to validate computational models.

Q & A

Q. How can researchers leverage computational chemistry to predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways. For example, calculate activation energies for nucleophilic substitution at the C2 position using Gaussian or ORCA software. Validate predictions with small-scale reactions under varying conditions (e.g., solvent polarity, temperature) .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Q. What methods are effective in tracking and characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS/MS to identify degradation byproducts, such as hydrolyzed diols or oxidized chloropyridines. Compare stability profiles with structural analogs (e.g., 2-Chloropyridine-3,4-dicarboxylic acid) to infer degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.